Cas no 2034340-22-0 (N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide)

N-{3-[(3-Methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide is a structurally complex sulfonamide derivative with potential applications in medicinal chemistry and biochemical research. Its quinoxaline core, coupled with a methoxyphenylamino substituent and a pyrazole sulfonamide moiety, suggests possible interactions with biological targets such as enzymes or receptors. The compound's distinct molecular architecture may offer advantages in selectivity and binding affinity, making it a candidate for further investigation in drug discovery. Its sulfonamide group could enhance solubility and metabolic stability, while the methoxy and pyrazole functionalities may contribute to tailored electronic and steric properties. This compound is primarily of interest for specialized research applications.
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide structure
2034340-22-0 structure
Product name:N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
CAS No:2034340-22-0
MF:C19H18N6O3S
MW:410.4496
CID:5347805

N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-[3-(3-methoxyanilino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide
    • N-(3-((3-methoxyphenyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide
    • N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
    • Inchi: 1S/C19H18N6O3S/c1-25-12-15(11-20-25)29(26,27)24-19-18(21-13-6-5-7-14(10-13)28-2)22-16-8-3-4-9-17(16)23-19/h3-12H,1-2H3,(H,21,22)(H,23,24)
    • InChI Key: LJKYFUGLYLTJRC-UHFFFAOYSA-N
    • SMILES: S(C1C([H])=NN(C([H])([H])[H])C=1[H])(N([H])C1C(=NC2=C([H])C([H])=C([H])C([H])=C2N=1)N([H])C1C([H])=C([H])C([H])=C(C=1[H])OC([H])([H])[H])(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 6
  • Complexity: 644
  • XLogP3: 2.2
  • Topological Polar Surface Area: 119

N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6513-4783-2mg
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
2034340-22-0
2mg
$59.0 2023-09-08
Life Chemicals
F6513-4783-5mg
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
2034340-22-0
5mg
$69.0 2023-09-08
Life Chemicals
F6513-4783-10mg
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
2034340-22-0
10mg
$79.0 2023-09-08
Life Chemicals
F6513-4783-1mg
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
2034340-22-0
1mg
$54.0 2023-09-08
Life Chemicals
F6513-4783-4mg
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
2034340-22-0
4mg
$66.0 2023-09-08
Life Chemicals
F6513-4783-50mg
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
2034340-22-0
50mg
$160.0 2023-09-08
Life Chemicals
F6513-4783-5μmol
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
2034340-22-0
5μmol
$63.0 2023-09-08
Life Chemicals
F6513-4783-20μmol
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
2034340-22-0
20μmol
$79.0 2023-09-08
Life Chemicals
F6513-4783-15mg
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
2034340-22-0
15mg
$89.0 2023-09-08
Life Chemicals
F6513-4783-40mg
N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide
2034340-22-0
40mg
$140.0 2023-09-08

Additional information on N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide

Introduction to N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide (CAS No. 2034340-22-0)

N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 2034340-22-0, represents a novel molecular entity with a complex structural framework that includes multiple functional groups. The presence of both quinoxaline and pyrazole moieties in its structure suggests potential applications in the design of bioactive molecules, particularly in the realm of drug discovery.

The< strong>N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl} moiety is a key feature of this compound, contributing to its unique chemical properties and biological activity. The incorporation of a< strong>methoxyphenyl group introduces a hydrophobic region, while the amino group provides a site for potential hydrogen bonding interactions. These features make the compound an attractive candidate for further investigation in medicinal chemistry.

The< strong>1-methyl-1H-pyrazole-4-sulfonamide portion of the molecule adds another layer of complexity, introducing a sulfonamide group that is known to enhance binding affinity and metabolic stability in many drug candidates. The pyrazole ring, in particular, is a well-documented pharmacophore that has been extensively studied for its role in various biological processes. Its presence in this compound suggests potential therapeutic applications across multiple disease areas.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological activity of such complex molecules with greater accuracy. By leveraging these tools, scientists have been able to identify promising candidates for further experimental validation. In particular, the< strong>quinoxaline-containing scaffold has shown promise in several preclinical studies, highlighting its potential as a building block for novel therapeutics.

The< strong>sulfonamide functional group is another critical feature that has been extensively studied for its role in drug design. Sulfonamides are known for their ability to modulate enzyme activity and receptor binding, making them valuable components in the development of small molecule drugs. The incorporation of this group into the< strong>N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole framework may enhance the compound's interaction with biological targets, thereby improving its efficacy.

In addition to its structural complexity, this compound exhibits interesting physicochemical properties that make it suitable for further exploration. The combination of hydrophobic and polar regions within its molecular structure allows it to interact with both lipid and aqueous environments, which is crucial for drug absorption and distribution within the body. These properties have been further investigated using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which have provided valuable insights into its molecular structure and dynamics.

The synthesis of< strong>N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves careful control of reaction conditions to ensure high yield and purity. Researchers have employed various catalytic systems and protecting group strategies to achieve the desired product with minimal side reactions. This level of synthetic sophistication underscores the compound's complexity and highlights the expertise required to produce it on a scalable basis.

Ongoing research into this compound is focused on elucidating its biological activity and potential therapeutic applications. Preliminary studies have suggested that it may exhibit inhibitory effects on certain enzymes and receptors relevant to human health conditions such as cancer and inflammation. These findings are particularly exciting given the growing interest in targeted therapies that modulate specific biological pathways.

The< strong>methoxyphenyl group within the molecule has been identified as a key pharmacophoric element that contributes to its biological activity. This moiety has been shown to interact with various targets, including proteins and nucleic acids, suggesting multiple potential mechanisms of action. Further investigation into these interactions will be crucial for understanding how this compound exerts its effects at the molecular level.

In conclusion, N-{3-[(3-methoxyphenyl)amino]quinoxalin-2-yl}-1-methyl-1H-pyrazole-4-sulfonamide (CAS No. 2034340-22-0) is a structurally complex and biologically promising compound with significant potential in pharmaceutical research. Its unique combination of functional groups, including< strong>quinoxaline,< strong>pyrazole, and< strong>sulfonamide, makes it an attractive candidate for further development as a therapeutic agent. As research continues to uncover new insights into its biological activity, this compound is poised to play a crucial role in the discovery of novel treatments for various human health conditions.

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